molecular formula C16H12F2N2OS2 B12039045 2-(1H-benzimidazol-2-ylsulfanyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone

2-(1H-benzimidazol-2-ylsulfanyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone

Cat. No.: B12039045
M. Wt: 350.4 g/mol
InChI Key: IHMMHBSCEVGMOZ-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone is a complex organic compound that features a benzimidazole ring, a difluoromethylsulfanyl group, and a phenyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone typically involves multiple steps:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Sulfanyl Group: The benzimidazole ring is then reacted with a thiol compound to introduce the sulfanyl group.

    Attachment of the Difluoromethylsulfanyl Group: This step involves the reaction of the intermediate with a difluoromethylating agent.

    Formation of the Ethanone Structure: Finally, the phenyl ethanone structure is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone can undergo various types of chemical reactions:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone structure can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethylsulfanyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-ylsulfanyl)-1-phenylethanone: Lacks the difluoromethylsulfanyl group.

    1-(4-[(difluoromethyl)sulfanyl]phenyl)-2-(1H-benzimidazol-2-ylsulfanyl)ethanol: Contains an alcohol group instead of a carbonyl group.

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone is unique due to the presence of both the benzimidazole ring and the difluoromethylsulfanyl group, which can confer enhanced biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C16H12F2N2OS2

Molecular Weight

350.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethylsulfanyl)phenyl]ethanone

InChI

InChI=1S/C16H12F2N2OS2/c17-15(18)23-11-7-5-10(6-8-11)14(21)9-22-16-19-12-3-1-2-4-13(12)20-16/h1-8,15H,9H2,(H,19,20)

InChI Key

IHMMHBSCEVGMOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)SC(F)F

Origin of Product

United States

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